

Application Notes and Protocols: Synthesis of Bullvalene from Cyclooctatetraene Dimer

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Compound of Interest

Compound Name: Bullvalene

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Abstract

This document provides a detailed overview and experimental protocol for the synthesis of **bullvalene**, a fluxional molecule with a unique cage-like structure, from the dimer of cyclooctatetraene. The synthesis, first reported by Gerhard Schröder in 1963, proceeds in two main stages: a thermal dimerization of cyclooctatetraene followed by a photochemical rearrangement of the resulting dimer, which expels a molecule of benzene to yield **bullvalene**. [1][2] This application note includes a summary of the quantitative data, a detailed experimental protocol, and visualizations of the synthetic workflow and the dynamic Cope rearrangement characteristic of **bullvalene**.

Introduction

Bullvalene (C₁₀H₁₀) is a fascinating hydrocarbon with a cage-like structure composed of a cyclopropane ring and three cycloheptadiene rings.[2] Its most remarkable property is its fluxional nature, undergoing rapid, degenerate Cope rearrangements that result in the continuous breaking and forming of carbon-carbon bonds. This dynamic behavior makes all ten carbon and hydrogen atoms equivalent on the NMR timescale at elevated temperatures.[2][3] The synthesis of **bullvalene** from the dimer of cyclooctatetraene, while classic, is known for its modest overall yield of approximately 6%.[1] This document aims to provide researchers with a comprehensive guide to replicate this synthesis.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **bullvalene** from cyclooctatetraene dimer.

Parameter	Value	Reference
Starting Material	Cyclooctatetraene	[1]
Intermediate	Cyclooctatetraene Dimer	[1]
(pentacyclo[10.4.0.0 ^{2,11} .0 ^{5,8} .0 ^{13,16}]hexadeca-3,6,9,14-tetraene)		
Final Product	Bullvalene (tricyclo[3.3.2.0 ^{2,8}]deca-3,6,9-triene)	[2]
Overall Yield	~6%	[1]
Melting Point of Bullvalene	96 °C	[2]
¹ H NMR of Bullvalene (Room Temp., CDCl ₃)	δ 5.76 ppm (broad singlet)	[2]
¹ H NMR of Bullvalene (100 °C)	δ 4.22 ppm (sharp singlet)	
Low-Temperature ¹ H NMR of Bullvalene (-25 °C, CS ₂)	δ 5.8 (m, 6H), 2.7 (m, 1H), 2.1 (m, 3H)	
¹³ C NMR of Bullvalene (above room temp.)	Single broad resonance	[3]
Low-Temperature ¹³ C NMR of Bullvalene (-60 °C, CDCl ₃)	δ 128.3 (4C), 127.9 (2C), 31.8 (3C), 21.0 (1C)	

Experimental Protocols

This protocol details the two-stage synthesis of **bullvalene** from cyclooctatetraene.

Stage 1: Thermal Dimerization of Cyclooctatetraene

Materials:

- Cyclooctatetraene
- Sealed reaction vessel

Procedure:

- Place freshly distilled cyclooctatetraene into a clean, dry, sealed reaction vessel.
- Heat the vessel at 100 °C for 10-12 hours. During this time, the cyclooctatetraene will dimerize.
- After the heating period, allow the reaction vessel to cool to room temperature. The product of this reaction is a mixture of cyclooctatetraene dimers, which can be used in the next step without further purification.

Stage 2: Photochemical Conversion of the Dimer to **Bullvalene**

Materials:

- Cyclooctatetraene dimer (from Stage 1)
- Anhydrous diethyl ether
- High-pressure mercury lamp with a quartz immersion well
- Reaction vessel equipped with a cooling jacket and a magnetic stirrer

Procedure:

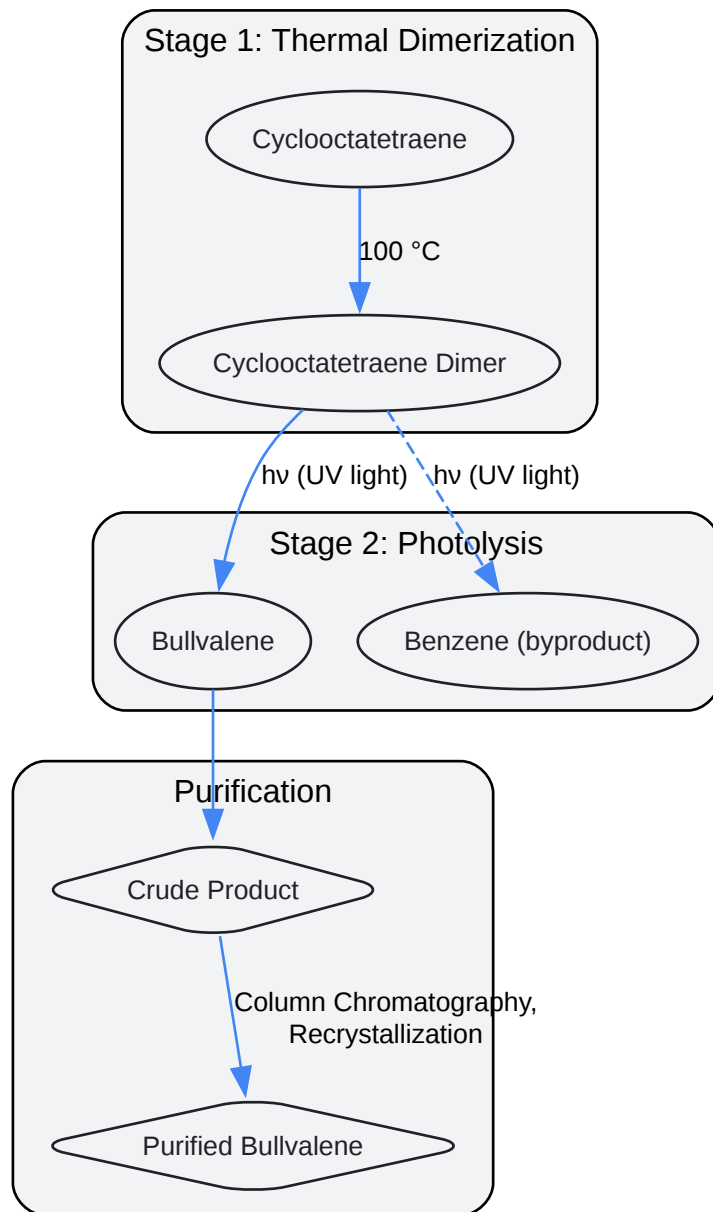
- Dissolve the cyclooctatetraene dimer mixture in anhydrous diethyl ether in the photochemical reactor. The concentration should be approximately 1-2 g of dimer per 100 mL of solvent.
- Cool the reaction vessel to 10-15 °C using a circulating water bath connected to the cooling jacket.

- Commence stirring and irradiate the solution with a high-pressure mercury lamp. The reaction proceeds with the expulsion of a molecule of benzene.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete after 24-48 hours of irradiation.
- Upon completion, carefully remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or petroleum ether). **Bullvalene** will elute as a white solid.
- Recrystallize the purified **bullvalene** from methanol or ethanol to obtain colorless crystals.

Visualizations

Synthetic Workflow

Synthesis of Bullvalene from Cyclooctatetraene Dimer



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Caption: Synthetic workflow for the two-step synthesis of **bullvalene**.

Cope Rearrangement of **Bullvalene**

Degenerate Cope Rearrangement of Bullvalene

Dynamic Equilibrium

The structure of bullvalene is in a constant state of flux, with over 1.2 million possible valence tautomers.



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Caption: The degenerate Cope rearrangement in **bullvalene**.

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